molecular formula C15H13N5O2S B2552467 N-(5-methylisoxazol-3-yl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide CAS No. 872987-44-5

N-(5-methylisoxazol-3-yl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide

Cat. No. B2552467
CAS RN: 872987-44-5
M. Wt: 327.36
InChI Key: HXCYSVWAHUGYKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-methylisoxazol-3-yl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions for research.

Scientific Research Applications

Structure-Activity Relationships in Medicinal Chemistry

Research into similar compounds, such as N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, has focused on improving metabolic stability for potential therapeutic applications. Studies indicate that altering the heterocyclic core of such molecules can significantly affect their in vitro potency and in vivo efficacy, highlighting the importance of structural modifications in drug design (Stec et al., 2011).

Insecticidal Assessment

Compounds with structural similarities have been synthesized and evaluated for their insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. This research demonstrates the potential of such compounds in developing new, more effective insecticides (Fadda et al., 2017).

Novel Heterocyclic Synthesis

The synthesis of new classes of heterocyclic compounds, including pyridazin-3-one and 2-amino-5-arylazopyridine derivatives, illustrates the broad applicability of these chemical frameworks in creating diverse molecules. Such research not only expands the chemical space for potential drugs but also explores the synthesis of fused azines, contributing to the field of synthetic chemistry (Ibrahim & Behbehani, 2014).

ACAT-1 Inhibition for Disease Treatment

The discovery of compounds like 2-(4-(2-((1 H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride highlights the pursuit of novel therapeutics. Such molecules show potent inhibition of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), with potential applications in treating diseases associated with ACAT-1 overexpression (Shibuya et al., 2018).

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2S/c1-10-7-13(20-22-10)17-14(21)9-23-15-5-4-12(18-19-15)11-3-2-6-16-8-11/h2-8H,9H2,1H3,(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCYSVWAHUGYKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methylisoxazol-3-yl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide

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